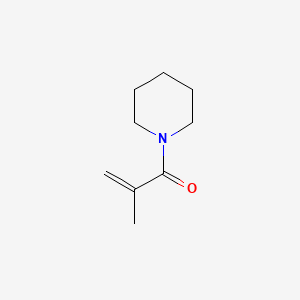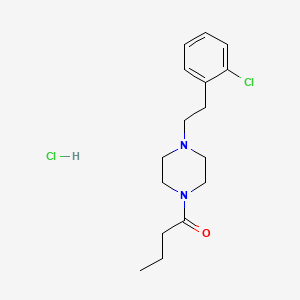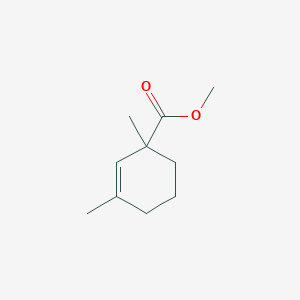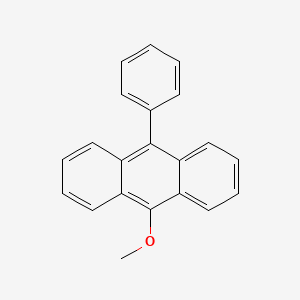
9-Methoxy-10-phenylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-10-phenylanthracene: is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications. The compound consists of a methoxy group at the 9th position and a phenyl group at the 10th position of the anthracene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-10-phenylanthracene typically involves the Suzuki-Miyaura cross-coupling reaction . This reaction is performed by coupling 9-bromo-10-phenylanthracene with 4-methoxyphenyl boronic acid in the presence of a palladium catalyst (Pd(PPh₃)₄) and a base such as potassium carbonate (K₂CO₃) in a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques like column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-Methoxy-10-phenylanthracene can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the methoxy or phenyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Methoxy-10-phenylanthracene is used as a chromophore in organic light-emitting diodes (OLEDs) and as a fluorescent probe in various chemical analyses .
Biology: The compound is studied for its potential use in biological imaging due to its fluorescent properties.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: In the industrial sector, this compound is used in the development of organic semiconductors and scintillators for radiation detection .
Wirkmechanismus
The mechanism of action of 9-Methoxy-10-phenylanthracene primarily involves its photophysical properties . Upon absorption of light, the compound undergoes excitation to a higher energy state, followed by fluorescence emission as it returns to the ground state. This property is utilized in various applications such as OLEDs and biological imaging. The molecular targets and pathways involved include energy transfer processes and electron-hole recombination in semiconductors .
Vergleich Mit ähnlichen Verbindungen
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications as 9-Methoxy-10-phenylanthracene.
9-Methyl-10-phenylanthracene: Another derivative with similar photophysical properties.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems.
Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its electronic properties and fluorescence behavior . This makes it a valuable compound for specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
17803-79-1 |
|---|---|
Molekularformel |
C21H16O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
9-methoxy-10-phenylanthracene |
InChI |
InChI=1S/C21H16O/c1-22-21-18-13-7-5-11-16(18)20(15-9-3-2-4-10-15)17-12-6-8-14-19(17)21/h2-14H,1H3 |
InChI-Schlüssel |
RIZWUJSTNUPMCT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)
![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)
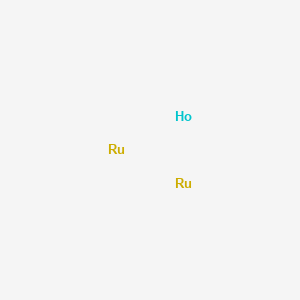

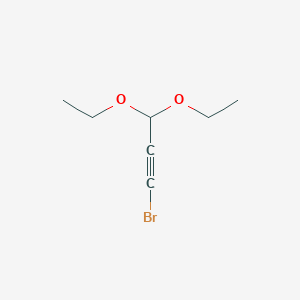
![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)
![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)
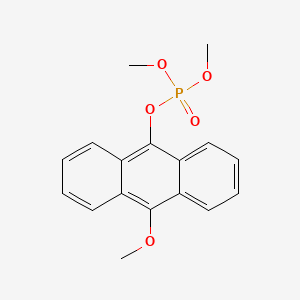
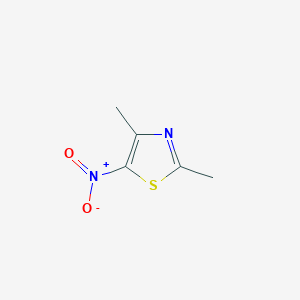
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)
